3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with three ethoxy groups at positions 3, 4, and 5, and an indolinone moiety attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Indolinone Moiety: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an N-alkylated anthranilic acid derivative, under acidic or basic conditions.
Attachment of the Benzamide Core: The indolinone intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety can bind to active sites of enzymes, inhibiting their activity, while the benzamide core can interact with receptors, modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide: Similar structure with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide: Similar structure with a hydrazide group instead of an amide group.
Uniqueness
3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-27-18-11-15(12-19(28-6-2)21(18)29-7-3)22(26)23-16-8-9-17-14(10-16)13-20(25)24(17)4/h8-12H,5-7,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIOSLEROTEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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